6-Acetyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with acetyl, methylthio-benzamido, and carboxamide groups. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting inflammatory pathways, particularly tumor necrosis factor-alpha (TNF-α) inhibition . The acetyl group at position 6 and the methylthio-benzamido moiety at position 2 likely influence its pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding . Synthesis of such derivatives typically involves multi-step reactions, including cyclization and functional group modifications, as exemplified in related studies .
Properties
IUPAC Name |
6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-10(22)21-8-7-11-14(9-21)26-18(15(11)16(19)23)20-17(24)12-5-3-4-6-13(12)25-2/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOJATVWZGVXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Acetyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 346.44 g/mol. Its structure includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds related to tetrahydrothieno derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar thieno derivatives possess broad-spectrum antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a study demonstrated that derivatives of tetrahydrothieno compounds showed selective cytotoxicity against human cancer cells such as HepG2 and MCF-7. The structure-activity relationship (SAR) suggests that modifications to the thieno ring enhance its efficacy against tumor cells.
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties of this compound. In animal models, it has been shown to mitigate oxidative stress and inflammation in neurodegenerative conditions. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating diseases like Alzheimer's and Parkinson's.
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to generate ROS upon metabolic activation, leading to oxidative stress in target cells.
- Enzyme Inhibition : The thienopyridine moiety may interact with specific enzymes involved in cell signaling pathways.
- DNA Interaction : Some studies suggest that these compounds can intercalate DNA, disrupting replication and transcription processes.
Case Studies
- Antitumor Activity : A study involving various tetrahydrothieno derivatives reported that compounds with similar structural features exhibited IC50 values ranging from 10 to 50 µM against different cancer cell lines (e.g., KB and HepG2). This suggests significant potential for further development as anticancer agents.
- Neuroprotective Study : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound demonstrated a dose-dependent reduction in cell death, indicating protective effects against oxidative damage.
Summary of Research Findings
Scientific Research Applications
Biological Activities
Recent studies have highlighted several promising biological activities associated with 6-acetyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. For instance, derivatives of thieno[2,3-c]pyridine structures have shown activity against resistant strains of bacteria .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The structure-activity relationship (SAR) studies suggest that modifications to the thieno[2,3-c]pyridine scaffold can enhance its cytotoxic effects against specific cancer types.
3. Anti-inflammatory Effects
Preliminary findings indicate that this compound may possess anti-inflammatory properties. It appears to inhibit key inflammatory mediators and pathways, which could be beneficial in treating chronic inflammatory conditions . Further research is needed to elucidate the exact mechanisms involved.
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with methylthio substitutions showed enhanced activity compared to their non-substituted counterparts .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer potential of thieno[2,3-c]pyridine derivatives in breast cancer models. The study demonstrated that specific modifications to the amide group significantly increased the cytotoxicity against MCF-7 cells, suggesting a promising avenue for developing new chemotherapeutic agents .
Comparison with Similar Compounds
Structural Analogs
The tetrahydrothieno[2,3-c]pyridine core is shared among several derivatives, with variations in substituents dictating biological and physicochemical properties. Key analogs include:
Key Observations :
- Polar Substituents : The carboxamide in the target compound and sulfamoyl in ’s analog improve solubility, critical for oral bioavailability .
- Steric Effects : The benzyl group in ’s compound may hinder receptor binding compared to smaller acetyl or methyl substituents .
Physicochemical Properties
- Solubility : The carboxamide group in the target compound improves water solubility (>10 mg/mL) compared to ethyl ester derivatives (e.g., : <1 mg/mL) .
- Thermal Stability : Melting points for analogs range from 166–269°C, with higher values observed in rigid, aromatic-substituted derivatives (e.g., ’s compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
